4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole chemical structure
4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole chemical structure
An In-depth Technical Guide to 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole, a functionalized heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. The pyrazole core is a recognized "privileged scaffold" in drug discovery, and its derivatives are integral to numerous therapeutic agents.[1] This document details the logical synthesis, structural elucidation, and spectroscopic characterization of the title compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies. We will explore the synthesis via the Knorr pyrazole condensation followed by Vilsmeier-Haack formylation and subsequent acetalization, provide predicted spectroscopic data for structural confirmation, and discuss the potential applications stemming from its chemical reactivity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[2][3] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (for erectile dysfunction) feature this versatile scaffold, highlighting its importance in drug design.[5] The compound 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole incorporates this key heterocycle functionalized with two phenyl groups, which contribute to its structural rigidity and potential for π-stacking interactions, and a dimethoxymethyl group at the C4 position. This acetal moiety serves as a masked aldehyde, a valuable functional group that can be deprotected under mild acidic conditions for further synthetic transformations.[6] This guide provides the technical foundation for the synthesis and characterization of this valuable research intermediate.
Chemical Structure and Predicted Properties
The core structure consists of a central pyrazole ring substituted at positions 1 and 3 with phenyl groups. The C4 position is functionalized with a dimethoxymethyl group.
Caption: Chemical structure of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ | - |
| Molecular Weight | 294.35 g/mol | - |
| XLogP3 | 3.3 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
Synthetic Strategy and Experimental Protocols
The synthesis of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole is most logically achieved through a three-step sequence. This approach builds the core heterocycle first and then introduces the desired functionality at the C4 position, which is activated for electrophilic substitution by the pyrazole ring system.
-
Step 1: Knorr Pyrazole Synthesis. The 1,3-diphenyl-1H-pyrazole core is assembled via the cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and phenylhydrazine. This is a classic and highly efficient method for forming substituted pyrazoles.[7]
-
Step 2: Vilsmeier-Haack Formylation. A formyl group (-CHO) is introduced at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich pyrazoles, offering excellent regioselectivity.[8][9]
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Step 3: Acetalization. The resulting pyrazole-4-carbaldehyde is converted to the dimethoxymethyl acetal by reacting it with methanol under acidic catalysis. This step installs the target functional group.
Caption: Overall synthetic workflow for the target compound.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole
This protocol is based on the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[10][11] An acid catalyst facilitates the initial condensation and subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][12]
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq.) in ethanol.
-
Addition of Hydrazine: Add phenylhydrazine (1.05 eq.) to the solution. A slight excess of the hydrazine ensures complete consumption of the dicarbonyl compound.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). The acid catalyzes the imine formation, which is the initial step of the condensation.[11]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. If precipitation is slow, add a small amount of cold water.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole
This reaction introduces a formyl group regioselectively at the C4 position of the pyrazole. The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[8] It is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13]
Methodology:
-
Vilsmeier Reagent Preparation (Caution: Exothermic and moisture-sensitive): In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq.) dropwise with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
Substrate Addition: Dissolve 1,3-diphenyl-1H-pyrazole (1.0 eq.) from Protocol 1 in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction's progress by TLC.[8]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate or NaOH solution) until it is slightly alkaline. The product will often precipitate. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Acetal Formation to Yield 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole
This final step protects the aldehyde as a dimethoxy acetal. The reaction is an equilibrium process driven to completion by using an excess of methanol, which also serves as the solvent.
Methodology:
-
Reaction Setup: Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) from Protocol 2 in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of the acetal can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the acetal methine proton (~5.5 ppm).
-
Work-up: Quench the reaction by adding a weak base, such as a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.
-
Isolation: Reduce the volume of methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product can be purified by column chromatography if necessary.
Structural Elucidation and Spectroscopic Characterization
Confirmation of the final product's structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of similar structures.[14][15]
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the electronic environment and connectivity of hydrogen atoms.
Table 2: Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.20 - 7.80 | Multiplet (m) | 10H | Aromatic-H (2 x C₆H₅) | Protons on the two phenyl rings at N1 and C3 positions. |
| ~ 8.10 | Singlet (s) | 1H | Pyrazole C5-H | The lone proton on the pyrazole ring, deshielded by the aromatic system. |
| ~ 5.60 | Singlet (s) | 1H | Acetal CH(OCH₃)₂ | The methine proton of the dimethoxymethyl group, typically found in this region. |
| ~ 3.35 | Singlet (s) | 6H | Methoxy -OCH₃ | The six equivalent protons of the two methoxy groups.[16] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 152.0 | Pyrazole C3 | Carbon attached to a phenyl group and adjacent to a nitrogen. |
| ~ 140.0 | Pyrazole C5 | Carbon bearing the C5-H proton. |
| ~ 125.0 - 138.0 | Aromatic C | Carbons of the N1-phenyl and C3-phenyl rings. |
| ~ 110.0 | Pyrazole C4 | Carbon bearing the dimethoxymethyl substituent. |
| ~ 102.0 | Acetal C H(OCH₃)₂ | The acetal carbon atom, characteristically shifted downfield. |
| ~ 53.0 | Methoxy -OC H₃ | The carbon atoms of the two equivalent methoxy groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): An intense peak is expected at m/z = 294, corresponding to the molecular weight of the compound (C₁₈H₁₈N₂O₂).
-
Key Fragmentation Patterns:
-
Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 263.
-
Loss of the entire dimethoxymethyl side chain to revert to the pyrazole-4-carbaldehyde cation at m/z = 247.
-
Fragmentation of the phenyl rings, leading to a characteristic peak at m/z = 77 (C₆H₅⁺).[17]
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3050 - 3100 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (methoxy & methine) |
| 1590 - 1610 | Strong | C=C stretch | Aromatic rings |
| 1500 - 1550 | Strong | C=N stretch | Pyrazole ring |
| 1050 - 1150 | Strong | C-O stretch | Acetal C-O-C |
Chemical Reactivity and Potential Applications
The chemical nature of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole makes it a versatile intermediate for further chemical synthesis.
-
Reactivity of the Acetal Group: The dimethoxymethyl group is a stable protecting group for the aldehyde functionality under neutral and basic conditions. However, it can be readily hydrolyzed back to the highly reactive pyrazole-4-carbaldehyde using mild aqueous acid.[6] This aldehyde can then participate in a wide range of reactions, including:
-
Wittig reactions to form alkenes.
-
Reductive amination to synthesize amines.
-
Oxidation to a carboxylic acid.
-
Condensation reactions to form imines or hydrazones.
-
-
Potential in Drug Discovery: The 1,3-diphenylpyrazole core is a well-established pharmacophore.[4] By using the C4-aldehyde (unmasked from the title compound) as a synthetic handle, researchers can append a diverse range of other molecular fragments. This modular approach is central to modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting complex pyrazole derivatives could be screened for a variety of biological activities, leveraging the known therapeutic potential of this heterocyclic system.[1][2]
Conclusion
This guide has provided a detailed technical framework for the synthesis, characterization, and potential utility of 4-(dimethoxymethyl)-1,3-diphenyl-1H-pyrazole. The described three-step synthetic route, employing the Knorr synthesis, Vilsmeier-Haack reaction, and acetalization, represents a logical and efficient pathway to the target molecule. The predicted spectroscopic data serves as a benchmark for structural verification, ensuring the integrity of the synthesized compound. As a stable intermediate with a masked aldehyde functionality, this molecule is a valuable building block for creating libraries of complex pyrazole derivatives for applications in medicinal chemistry and materials science.
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